{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753878
InChI: InChI=1S/C11H16FN5/c1-16-5-2-10(14-16)8-13-9-11-3-6-17(15-11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

CAS No.:

Cat. No.: VC15753878

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine -

Specification

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C11H16FN5/c1-16-5-2-10(14-16)8-13-9-11-3-6-17(15-11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3
Standard InChI Key MIOOYXCDSSXBBO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CNCC2=NN(C=C2)CCF

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features two distinct pyrazole rings:

  • Pyrazole A: Substituted at the 1-position with a 2-fluoroethyl group (-CH2CH2F) and at the 3-position with a methylene bridge connected to the amine nitrogen.

  • Pyrazole B: Substituted at the 1-position with a methyl group (-CH3) and at the 3-position with a methylene bridge terminating in the amine functional group.

This arrangement creates a C11H16FN5 framework (molecular weight: 237.28 g/mol) with three nitrogen atoms contributing to potential hydrogen bonding and π-π interactions .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
SMILESCN1C(=CC=N1)CNCC2=NN(C=C2)CCF
InChIKeyJOCYLFJKFPZYJI-UHFFFAOYSA-N
Topological Polar Surface Area47.8 Ų

Reactivity and Stability

The fluoroethyl group introduces electron-withdrawing effects, modulating the electron density of Pyrazole A. This enhances the susceptibility of the pyrazole ring to electrophilic substitution at the 4- and 5-positions. The secondary amine (-NH-) serves as a potential site for:

  • Salt formation with acids (e.g., HCl, H2SO4)

  • Condensation reactions with carbonyl compounds

  • Coordination to metal ions in catalytic systems .

Experimental melting points and solubility data remain unreported, highlighting a gap in current literature.

Synthetic Approaches

Retrosynthetic Analysis

A plausible synthetic route involves:

  • Pyrazole A Synthesis:

    • Alkylation of 1H-pyrazol-3-amine with 1-bromo-2-fluoroethane under basic conditions.

  • Pyrazole B Synthesis:

    • Methylation of 1H-pyrazol-3-amine using methyl iodide.

  • Coupling Reaction:

    • Condensation of the two pyrazole intermediates via reductive amination using a catalyst such as sodium cyanoborohydride.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
11-Bromo-2-fluoroethane, K2CO3, DMF, 80°C65–70%
2Methyl iodide, NaH, THF, 0°C→RT85–90%
3NaBH3CN, MeOH, 25°C, 24h50–55%

Purification Challenges

The presence of multiple nitrogen atoms and polar functional groups necessitates chromatographic purification (e.g., silica gel with EtOAc/hexane gradients). LC-MS analysis would confirm molecular ion peaks at m/z 238.1 [M+H]+ .

CompoundStructural VariationKnown Activity
{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amineFluorophenyl vs. methylpyrazoleAntifungal lead (IC50: 2.1 µM)
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine Aryl substitutionCOX-2 inhibition (Ki: 18 nM)
Target CompoundDual pyrazole-amineIn silico kinase inhibition

Industrial and Research Applications

Pharmaceutical Development

The compound’s amine group allows derivatization into:

  • Prodrugs: Via amide or carbamate formation.

  • Metal complexes: For anticancer or imaging agents (e.g., with 99mTc).

Material Science

Pyrazole’s aromaticity and nitrogen content suggest utility in:

  • Coordination polymers: As ligands for luminescent materials.

  • Ionic liquids: Combining with bis(trifluoromethanesulfonyl)imide anions.

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